molecular formula C7H14N2O2 B13272938 Methyl 3-amino-2-(azetidin-3-yl)propanoate

Methyl 3-amino-2-(azetidin-3-yl)propanoate

Cat. No.: B13272938
M. Wt: 158.20 g/mol
InChI Key: DKKVKYQNSRGVFS-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(azetidin-3-yl)propanoate is a synthetic organic compound with the molecular formula C(7)H({14})N(_2)O(_2). It features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is often used in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps typically include crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-amino-2-(azetidin-3-yl)propanoate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

  • Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced amine derivatives.

  • Substitution: : The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-2-(azetidin-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

Biologically, this compound is studied for its potential as a precursor to bioactive molecules. Its azetidine ring is a key pharmacophore in many biologically active compounds, making it valuable in the design of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as antibiotics, antivirals, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the efficient synthesis of various active ingredients.

Mechanism of Action

The mechanism by which methyl 3-amino-2-(azetidin-3-yl)propanoate exerts its effects depends on its specific application. Generally, the azetidine ring can interact with biological targets such as enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-(pyrrolidin-3-yl)propanoate: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.

    Methyl 3-amino-2-(oxetidin-3-yl)propanoate: Contains an oxetidine ring, which is a four-membered oxygen-containing heterocycle.

Uniqueness

Methyl 3-amino-2-(azetidin-3-yl)propanoate is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The strain in the four-membered ring can lead to unique reactivity patterns compared to its five-membered and oxygen-containing counterparts. This makes it a valuable compound in the synthesis of novel molecules with potential therapeutic applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 3-amino-2-(azetidin-3-yl)propanoate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6(2-8)5-3-9-4-5/h5-6,9H,2-4,8H2,1H3

InChI Key

DKKVKYQNSRGVFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1CNC1

Origin of Product

United States

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